molecular formula C9H9N3O2 B13009208 Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate

Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B13009208
M. Wt: 191.19 g/mol
InChI Key: MIHDXAMSANNBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate is a fused heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a methyl group at position 2 and a methyl ester at position 3. This structure places it within a broader class of imidazo-fused heterocycles, which are studied for their diverse biological and physicochemical properties.

The synthesis of such compounds typically involves condensation reactions between aminopyrazines (or aminopyridines) and halogenated esters, followed by functionalization via hydrazide formation or spirocyclic derivatization . For example, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (a pyridine analog) is synthesized via refluxing 2-aminopyridine with ethyl 2-chloroacetoacetate, yielding a red oil that crystallizes upon cooling .

Properties

IUPAC Name

methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-8(9(13)14-2)12-4-3-10-5-7(12)11-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHDXAMSANNBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CN=CC2=N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Aminopyrazine Derivatives with α-Haloesters

A common and effective approach involves the condensation of 2-aminopyrazine or its methyl-substituted derivatives with α-haloesters such as methyl 2-chloro-3-oxopropanoate or methyl 2-bromo-3-oxopropanoate. This reaction forms the imidazo ring via nucleophilic attack of the amino group on the α-haloester, followed by cyclization.

  • Reaction conditions: Typically performed in ethanol or other polar solvents under reflux or microwave-assisted heating.
  • Catalysts: Acidic or basic catalysts may be used to facilitate cyclization.
  • Time and temperature: Conventional heating requires several hours (e.g., 12–48 h), while microwave-assisted organic synthesis (MAOS) can reduce reaction times to 20–30 minutes with comparable or improved yields.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has been demonstrated to significantly accelerate the synthesis of imidazo-fused carboxylates, including analogs of methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate.

  • Advantages: Faster reaction rates, higher yields (up to 95%), and sometimes solvent-free conditions.
  • Typical procedure: Reactants are mixed in ethanol or neat, irradiated at 100 W power at moderate temperatures (~55 °C) for 20–30 minutes.
  • Post-reaction workup: Cooling and precipitation in cold water, followed by filtration or chromatographic purification.

Hydrolysis and Esterification Steps

If starting from ethyl or other alkyl esters, hydrolysis under alkaline conditions (e.g., sodium hydroxide in ethanol/water) followed by acidification can yield the corresponding carboxylic acid, which can then be re-esterified to the methyl ester if needed.

  • Example: Refluxing methyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate with sodium hydroxide in ethanol/water for 30 minutes, followed by acidification to pH 4, yields the acid intermediate with ~64% yield.
  • Esterification: Acid intermediates can be converted back to methyl esters using standard Fischer esterification or other esterification protocols.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%) Notes
1 2-Aminopyrazine + Methyl 2-chloro-3-oxopropanoate Ethanol, reflux or microwave (55 °C, 20-30 min) This compound 58–95 Microwave reduces time, improves yield
2 Hydrolysis of ester (if needed) NaOH in EtOH/H2O, reflux 30 min Corresponding carboxylic acid ~64 Acidification with HCl
3 Re-esterification (optional) Acid catalyst, methanol reflux Methyl ester Variable Standard Fischer esterification

Research Findings and Analysis

  • Microwave-assisted synthesis has been reported to outperform traditional reflux methods in both speed and yield for related imidazo-fused carboxylates, suggesting its applicability to this compound synthesis.
  • The choice of halogen in the α-haloester (chloro vs. bromo) affects reaction rates and yields, with bromo derivatives often being more reactive but sometimes less selective.
  • Purification methods include precipitation by addition to cold water or silica gel chromatography, depending on product purity and substituent effects.
  • The ester group at the 3-position is stable under the reaction conditions but can be selectively hydrolyzed or modified post-synthesis for further functionalization.

Comparative Table of Preparation Methods

Method Key Features Reaction Time Yield Range Advantages Limitations
Conventional Reflux Ethanol or 1,2-dimethoxyethane solvent, 12–48 h 12–48 h 50–70% Simple setup, well-established Long reaction time, moderate yield
Microwave-Assisted Organic Synthesis (MAOS) Solvent or solvent-free, 55 °C, 20–30 min 20–30 min 58–95% Rapid, high yield, energy efficient Requires microwave reactor
Hydrolysis and Re-esterification NaOH hydrolysis, acidification, esterification 30 min to several hours ~64% (hydrolysis step) Allows functional group modification Additional steps, moderate yield

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate has shown promising results in antimicrobial applications. Research indicates that imidazo[1,2-a]pyrazine derivatives exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant strains (XDR-TB). The modifications of these compounds, including carboxylate derivatives, have been evaluated for their Minimum Inhibitory Concentration (MIC) against replicating M. tuberculosis, with some showing MIC values as low as 0.003 to 0.05 μM, indicating strong potential for therapeutic use against resistant bacterial infections .

Case Study: Antitubercular Activity
In a study focused on the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine analogues, it was found that certain derivatives could effectively inhibit M. tuberculosis growth. The most potent compounds were identified as benzyl amides containing imidazo[1,2-a]pyrazine scaffolds, which demonstrated low cytotoxicity while retaining high antibacterial efficacy .

Organic Synthesis

Versatile Synthetic Scaffold
The compound serves as a versatile scaffold in organic synthesis, allowing for the development of new chemical entities with diverse biological activities. Its unique structural features enable chemists to modify it easily to create derivatives with enhanced properties or novel functionalities .

Table 1: Synthetic Applications of this compound

Application TypeDescriptionReference
Drug DevelopmentUsed as a scaffold for synthesizing new antibiotics
Organic SynthesisServes as a building block for various derivatives
Antimicrobial AgentsEffective against resistant bacterial strains

Pharmacological Properties

In vitro Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in various studies. Key parameters such as plasma protein binding and cytochrome P450 enzyme inhibition were assessed to understand its metabolic stability and potential drug interactions.

Table 2: Pharmacokinetic Data

ParameterValue
Plasma Protein Binding (Human)99.89%
CYP Inhibition (CYP1A2)26.3%
CYP Inhibition (CYP2C9)32.2%
CYP Inhibition (CYP3A4)52.2%
hERG IC50 (μM)>10

These findings suggest that while the compound exhibits high protein binding, it also shows varying degrees of inhibition on cytochrome enzymes which are crucial for drug metabolism .

Mechanism of Action

The mechanism of action of Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations: Pyridine vs. Pyrazine

The substitution of pyridine (one nitrogen atom) with pyrazine (two nitrogen atoms) in the fused ring system significantly alters electronic properties and reactivity. For instance:

  • Pyridine derivatives (e.g., ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate) exhibit moderate antitubercular activity when converted to hydrazides (MIC90 = 4.53 μM against Mycobacterium tuberculosis) .
  • Pyrazine derivatives , however, are more commonly associated with chemiluminescence. For example, 6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one demonstrates tunable luminescent properties due to electron-withdrawing substituents .

Ester Group Modifications

The choice of ester (methyl vs. ethyl) impacts solubility, metabolic stability, and synthetic pathways:

  • Ethyl esters (e.g., ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate) are often intermediates for hydrazide synthesis. Their larger size may reduce cellular permeability compared to methyl esters .
  • reports a molecular weight of 191.19 for the 8-carboxylate isomer, suggesting similar physicochemical profiles for the 3-carboxylate derivative .

Functional Group Derivatives

Hydrazides vs. Esters

Replacing the ester with a hydrazide group introduces hydrogen-bonding capacity, critical for biological activity:

  • Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate is hypothesized to lack direct antimycobacterial activity but may serve as a precursor for active hydrazides or thiazolidines .
Spiro and Thiazolidine Derivatives

Spirocyclic and thiazolidine modifications (e.g., compounds 4d–g in ) enhance structural complexity and bioactivity. These derivatives often show improved binding to enzymes or receptors due to conformational rigidity .

Data Table: Key Compounds and Properties

Compound Name Structure Molecular Formula Molecular Weight Biological Activity Reference
This compound 2-Me, 3-COOCH3 on pyrazine core C9H9N3O2 191.19 (inferred) Potential chemiluminescence probe
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 2-Me, 3-COOEt on pyridine core C11H12N2O2 204.23 Intermediate for hydrazides
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide 2-Me, 3-CONHNH2 on pyridine core C9H10N4O 190.21 Mtb inhibitor (MIC90 = 4.53 μM)
6-Methyl-8-(4-methylbenzyloxy)-2-nitroimidazo[1,2-a]pyrazine 2-NO2, 6-Me, 8-OBn on pyrazine core C15H14N4O3 298.30 Chemiluminescent probe

Biological Activity

Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the imidazo[1,2-a]pyrazine family. Its chemical structure is characterized by a fused imidazole-pyrazine ring system with a carboxylate group, which contributes to its biological activity. The molecular formula is C₉H₈N₄O₂, with a molecular weight of approximately 192.19 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, affecting drug metabolism and clearance in the body .
  • Cell Signaling Modulation : It can influence various signaling pathways, including those related to cell proliferation and apoptosis. Studies indicate that it may modulate the Wnt/β-catenin signaling pathway, which is crucial in cancer development and progression .
  • Antimicrobial Activity : this compound exhibits significant antimicrobial properties against multidrug-resistant strains of bacteria. Its efficacy against Mycobacterium tuberculosis has been particularly noted, with minimal inhibitory concentrations (MIC) in the low micromolar range .

Anticancer Properties

Research has demonstrated that this compound possesses anticancer activity across various cancer cell lines.

  • Cytotoxicity : In vitro studies have shown that this compound induces apoptosis in cancer cells by increasing the ratio of pro-apoptotic proteins (Bax) to anti-apoptotic proteins (Bcl-2), leading to cell cycle arrest and programmed cell death .
  • Case Study : A study involving breast cancer cell lines MCF-7 and MDA-MB-231 revealed that treatment with this compound resulted in a significant reduction of cell viability and induced apoptotic markers such as caspase activation .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties.

  • In Vivo Studies : Animal models have shown that this compound can reduce inflammation markers in carrageenan-induced paw edema tests, suggesting its potential as an anti-inflammatory agent comparable to established drugs like indomethacin .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

  • Bioavailability : Studies suggest that the compound exhibits good oral bioavailability due to its moderate lipophilicity.
  • Metabolism : It undergoes hepatic metabolism primarily through cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in MCF-7 and MDA-MB-231 cells ,
AntimicrobialEffective against multidrug-resistant TB strains ,
Anti-inflammatoryReduces paw edema in rat models
Enzyme InhibitionPotential interaction with cytochrome P450,

Q & A

Q. What are the established synthetic routes for Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via cyclocondensation of 2-aminopyrazine derivatives with α-bromo carbonyl esters. For example, reacting ethyl 3-bromo-4-oxopentanoate with 2-aminopyrazine in anhydrous ethanol under reflux yields the ester, followed by purification via recrystallization or column chromatography . Key parameters include solvent choice (ethanol for solubility), temperature control (reflux to drive reaction completion), and stoichiometric ratios (1:1.2 for aminopyrazine:α-bromo ester). Yield optimization often involves iterative adjustments of these variables.

Q. What spectroscopic and chromatographic methods are employed for structural characterization?

  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituent positions (e.g., methyl groups at δ~2.5 ppm for 1H^1H, carboxylate carbonyl at δ~165 ppm for 13C^{13}C) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+^+ at m/z 232.0962 for C10_{10}H10_{10}N3_{3}O2_{2}) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (e.g., 70:30 at 1 mL/min, UV detection at 254 nm) .

Q. How is the ester hydrolyzed to its carboxylic acid derivative, and what are the challenges?

Alkaline hydrolysis (e.g., 2M NaOH in aqueous ethanol, 70°C, 6–8 h) converts the ester to 2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid. Challenges include avoiding over-hydrolysis (monitored via TLC) and ensuring neutralization (pH 6–7) to precipitate the acid .

Advanced Research Questions

Q. What mechanistic insights exist for regioselective functionalization of the imidazo[1,2-a]pyrazine core?

Regioselectivity in hydrazination or halogenation is governed by electron density distribution. For example, nucleophilic attack at C3 is favored due to resonance stabilization from the pyrazine nitrogen. Computational studies (DFT, NBO analysis) predict reactivity hotspots, validated experimentally by isolating intermediates (e.g., hydrazone adducts) .

Q. How are data contradictions resolved in pharmacological studies, such as anti-inflammatory activity?

Contradictions arise from assay variability (e.g., COX-2 vs. TNF-α inhibition models). Robust protocols include:

  • Dose-response curves (IC50_{50} comparisons across 3+ replicates).
  • In vivo validation (carrageenan-induced rat paw edema, with indomethacin as a positive control) .
  • Off-target screening (e.g., kinase panels to exclude non-specific effects) .

Q. What crystallographic strategies are used to determine solid-state conformation, and how does this inform reactivity?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals torsion angles and hydrogen-bonding networks. For example, the dihedral angle between imidazo and pyrazine rings is ~1.14°, confirming coplanarity, while substituents (e.g., methyl groups) induce steric effects that influence solubility and reactivity .

Q. How do computational models predict interactions with biological targets like kinases or GPCRs?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) map binding poses. Key steps:

  • Protein preparation (PDB: 4EK4 for CDK2).
  • Grid box placement around ATP-binding sites.
  • Binding affinity scoring (ΔG < -8 kcal/mol indicates strong inhibition) .

Q. What strategies improve regiochemical control in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Protecting groups : Boc protection of NH sites prevents undesired coordination.
  • Catalyst optimization : Pd(PPh3_3)4_4 with K2_2CO3_3 in DMF/H2_2O (3:1) at 90°C enhances C6 selectivity .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueKey SignalsReference
1H^1H-NMRδ 2.65 (s, 3H, CH3_3), 3.95 (s, 3H, OCH3_3), 8.20–8.45 (m, 2H, Ar-H)
13C^{13}C-NMRδ 167.8 (COO), 145.2 (C3), 128.5–135.0 (Ar-C)
HRMS (ESI)[M+H]+^+: 232.0962 (calc. 232.0965)

Q. Table 2. Reaction Optimization for Synthesis

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous ethanolMaximizes solubility of intermediates
Temperature80°C (reflux)85% yield vs. 60% at 60°C
CatalystNone (thermal activation)Avoids side products from metal catalysts
Reaction Time6–8 h<6 h: incomplete conversion

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.